6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
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Overview
Description
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide is a chemical compound with the empirical formula C12H8Cl2N2O and a molecular weight of 267.11 g/mol . It is a solid compound that is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 3-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amide derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-chlorophenyl)pyridine-3-carboxaldehyde
- 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile
Uniqueness
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-2-1-3-10(6-9)16-12(17)8-4-5-11(14)15-7-8/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGXPCRCNGYWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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